3-Carboxyphenylboronic acid

描述

3-Carboxyphenylboronic acid is an off-white crystalline powder . It is used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of 3-Carboxyphenylboronic acid . This method involves the use of a radical approach and is paired with a Matteson–CH2–homologation . The Suzuki-Miyaura coupling reaction is another method that can be used, which involves the use of boron reagents .Molecular Structure Analysis

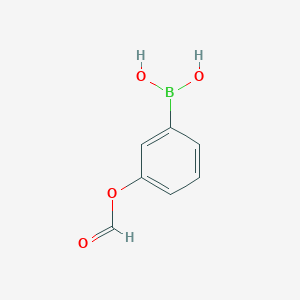

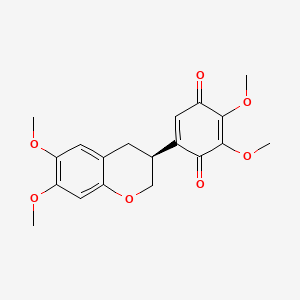

The molecular structure of 3-Carboxyphenylboronic acid is represented by the linear formula HO2CC6H4B(OH)2 . It has a molecular weight of 165.94 .Chemical Reactions Analysis

3-Carboxyphenylboronic acid can be used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction . It can also undergo catalytic protodeboronation .Physical And Chemical Properties Analysis

3-Carboxyphenylboronic acid is an off-white crystalline powder . It has a melting point of 243-247°C . It is slightly soluble in water and soluble in methanol .科学研究应用

Biomedical Field: Glucose-Sensitive Polymers

- Application Summary : Utilized in the development of glucose-sensitive polymers for insulin release in diabetes treatment .

- Methods : Conjugation with chitosan to form polymers that respond to glucose levels, enabling self-regulated insulin delivery .

Organic Chemistry: Suzuki-Miyaura Coupling Reaction

- Application Summary : Acts as a substrate for biaryl derivative synthesis via Suzuki-Miyaura coupling .

- Methods : Reacts with bromoaniline to produce biaryl compounds under palladium catalysis .

Pharmaceutical Research: Tumor Targeting

- Application Summary : Modified carboxymethyl chitosan nanoparticles for enhanced tumor targeting .

- Methods : 3-Carboxyphenylboronic acid-modified nanoparticles are used to deliver drugs specifically to tumor sites .

Analytical Chemistry: Sensing Applications

- Application Summary : Employed in sensing applications due to its interaction with diols and Lewis bases .

- Methods : Used in homogeneous assays and heterogeneous detection systems for various analytes .

Material Science: Polymer Functionalization

- Application Summary : Functionalization of block copolymers for various applications .

- Methods : Boronic acid-functionalized polymers are synthesized for use in material science and engineering .

Biochemistry: Protein Manipulation and Modification

- Application Summary : Utilized in protein manipulation and modification for therapeutic development .

- Methods : Boronic acids interact with proteins to label, manipulate, or modify them for research and therapeutic purposes .

Polymer Chemistry: Epoxy Resin Functionalization

- Application Summary : Enhances the functionality of amine-cured epoxy resins post-curing .

- Methods : Involves dynamic dioxazaborocane formation between diethanolamine units in the resin and boronic acid modifiers .

- Results : Achieved functionalization with dyes and coatings, and created adhesives for cured epoxy resins .

Biomedical Engineering: Chitosan Conjugates

- Application Summary : Explores the biomedical applications of chitosan conjugates functionalized with phenylboronic acid .

- Methods : Uses 3-Carboxyphenylboronic acid to modify carboxymethyl chitosan nanoparticles for tumor targeting .

- Results : Demonstrated potential in glucose-sensitive polymers, wound healing, and tumor targeting .

Nanotechnology: Magnetic Nanoparticle Modification

- Application Summary : Applied in the functionalization of magnetic nanoparticles for various uses .

- Methods : Carboxyphenylboronic acid-functionalized magnetic nanoparticles are synthesized for targeted applications .

- Results : Confirmed successful attachment of carboxyl groups to nanoparticles, indicating effective particle modification .

Sensing Technology: Boronic Acid-Based Sensors

- Application Summary : Utilized in the development of sensors due to its interactions with diols and Lewis bases .

- Methods : Implemented in both homogeneous assays and heterogeneous detection systems .

- Results : Enabled the creation of sensitive and selective sensors for biomedical and environmental monitoring .

安全和危害

未来方向

属性

IUPAC Name |

3-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVFWZMQJQMJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxyphenylboronic acid | |

CAS RN |

25487-66-5 | |

| Record name | 3-Carboxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25487-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

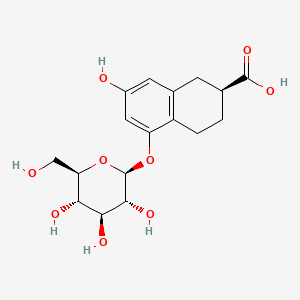

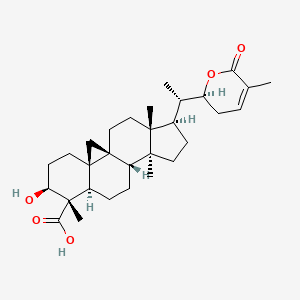

![(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1666479.png)